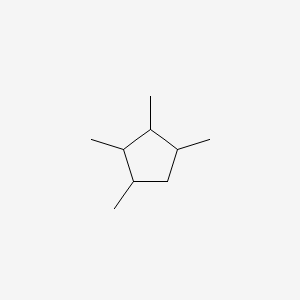
1-Bromo-2,6-dimethoxy-5-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,6-dimethoxy-5-nitronaphthalene is an organic compound with the molecular formula C12H10BrNO4 It is a derivative of naphthalene, characterized by the presence of bromine, methoxy, and nitro functional groups
Métodos De Preparación
The synthesis of 1-Bromo-2,6-dimethoxy-5-nitronaphthalene typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethoxynaphthalene followed by nitration. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and concentrated nitric acid for nitration. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-Bromo-2,6-dimethoxy-5-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2,6-dimethoxy-5-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,6-dimethoxy-5-nitronaphthalene involves its interaction with various molecular targets. The bromine and nitro groups are reactive sites that can participate in electrophilic and nucleophilic reactions. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
1-Bromo-2,6-dimethoxy-5-nitronaphthalene can be compared with other similar compounds such as:
1-Bromo-5-nitronaphthalene: Lacks the methoxy groups, resulting in different reactivity and applications.
2,6-Dimethoxy-1-nitronaphthalene: Lacks the bromine atom, affecting its substitution reactions.
1-Bromo-2,6-dimethoxynaphthalene: Lacks the nitro group, influencing its reduction and oxidation reactions.
The presence of all three functional groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propiedades
Número CAS |
25314-99-2 |
|---|---|
Fórmula molecular |
C12H10BrNO4 |
Peso molecular |
312.12 g/mol |
Nombre IUPAC |
1-bromo-2,6-dimethoxy-5-nitronaphthalene |
InChI |
InChI=1S/C12H10BrNO4/c1-17-9-5-4-8-7(11(9)13)3-6-10(18-2)12(8)14(15)16/h3-6H,1-2H3 |
Clave InChI |
IJYZMNVYZUFQFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


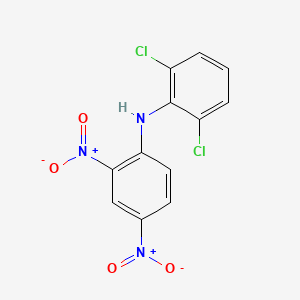
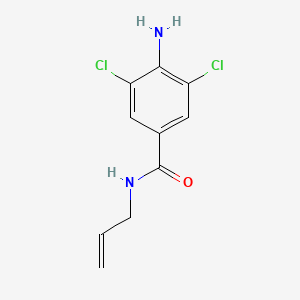
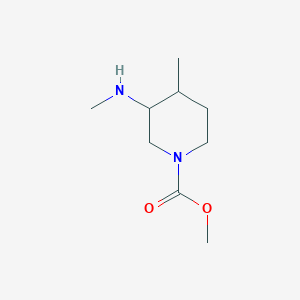
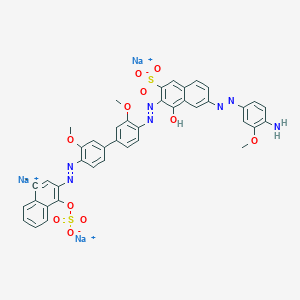
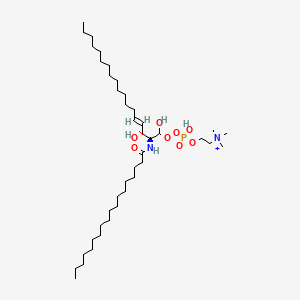
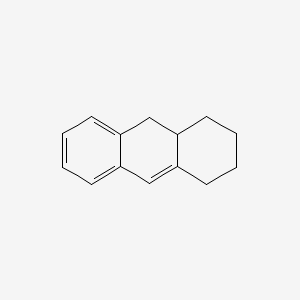
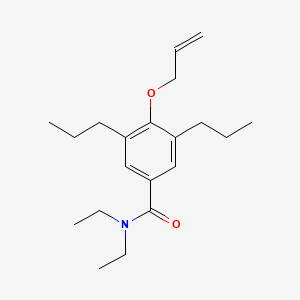
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)
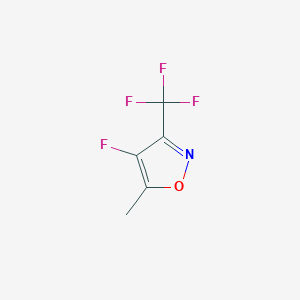
![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
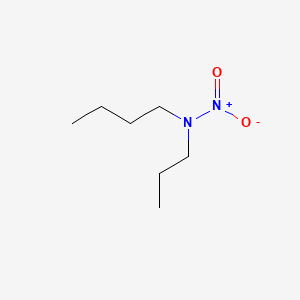
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
